molecular formula C23H36O4 B13448593 (1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol

(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol

Cat. No.: B13448593
M. Wt: 376.5 g/mol
InChI Key: UZTSAJIFBPWAIG-ZLWSQXOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by its multiple chiral centers and hydroxyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol typically involves multiple steps, including cyclization, hydroxylation, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the structure can be reduced to single bonds.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the unique pentacyclic structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with hydroxyl groups and chiral centers. Examples might include certain steroids or terpenoids.

Uniqueness

What sets this compound apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol

InChI

InChI=1S/C23H36O4/c1-20-8-4-14(25)13-22(20,26)10-5-15-17(20)6-9-21(2)19(15)16-12-18(16)23(21,27)7-3-11-24/h5,10,14-19,24-27H,3-4,6-9,11-13H2,1-2H3/t14-,15+,16+,17-,18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

UZTSAJIFBPWAIG-ZLWSQXOLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@]4(CCCO)O)C)O)O

Canonical SMILES

CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4(CCCO)O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.